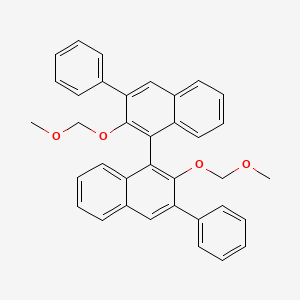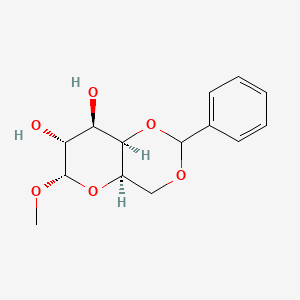
Methyl 4,6-O-benzylidene-a-D-galactopyranoside
説明
“Methyl 4,6-O-benzylidene-a-D-galactopyranoside” is a compound that has been utilized for its potential use in studying various diseases such as hepatitis C virus (HCV), cancer, and inflammation . It is used as a chiral building block and an important intermediate in the preparation of different sugars .
Synthesis Analysis
The synthesis of “this compound” is described in a laboratory procedure. This compound is obtained in one synthetic step from commercially available methyl α-D-glucopyranoside . At equilibrium in the acid-catalysed benzylidenation of methyl α-D-galactopyranoside, the only product present is the 4,6-O-benzylidene derivative .Molecular Structure Analysis
The molecular formula of “this compound” is C14H18O6 . The structure of this compound has been analyzed using various techniques such as X-ray crystallography .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, in the early, kinetically-controlled, stages of the reaction, small amounts of the diastereoisomeric 3,4-O-benzylidene derivatives were detected .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 282.29 g/mol . It has a melting point of 164-165 °C (lit.) . The compound has an optical activity of [α]19/D +113.1°, c = 1 in chloroform .将来の方向性
作用機序
Target of Action
Methyl 4,6-O-benzylidene-a-D-galactopyranoside is primarily used as a chiral building block and an important intermediate in the preparation of various sugars
Mode of Action
The compound acts as a protecting group for the hydroxyl groups in the sugar molecule . The benzylidene acetal group is added to the sugar molecule to protect the reactive hydroxyl groups during chemical reactions . This allows for selective reactions to occur at other sites on the molecule without interference from the protected groups .
Result of Action
The primary result of the action of this compound is the formation of protected sugar molecules that can undergo further chemical reactions . The exact molecular and cellular effects would depend on the final products synthesized using this compound.
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . For instance, it is typically stored at a temperature of 2-8°C to maintain its stability .
生化学分析
Biochemical Properties
It is known to be an important intermediate in the preparation of different sugars . This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in carbohydrate metabolism.
Molecular Mechanism
The molecular mechanism of action of Methyl 4,6-O-benzylidene-a-D-galactopyranoside is not well-defined. It is likely to exert its effects at the molecular level through its interactions with biomolecules involved in carbohydrate metabolism .
Metabolic Pathways
This compound is involved in the synthesis of different sugars
特性
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-CQMHSGHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4288-93-1 | |
| Record name | 4288-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 4,6-O-benzylidene-α-D-galactopyranoside in organic synthesis?
A1: Methyl 4,6-O-benzylidene-α-D-galactopyranoside serves as a versatile building block in carbohydrate chemistry. Its structure, containing a protected galactose unit, allows for selective modifications at specific positions. This selectivity is crucial for synthesizing complex oligosaccharides and glycoconjugates, which play vital roles in biological processes. [, , ]
Q2: How does the presence of the benzylidene group in Methyl 4,6-O-benzylidene-α-D-galactopyranoside influence its reactivity?
A2: The benzylidene group acts as a protecting group for the 4 and 6 hydroxyl groups of the galactose moiety. This protection enables selective reactions at the remaining free hydroxyl groups (positions 2 and 3). By choosing appropriate reaction conditions, researchers can achieve regioselective modifications, such as benzoylation, at either position 2 [] or position 3 [].
Q3: Can you elaborate on the use of Methyl 4,6-O-benzylidene-α-D-galactopyranoside in developing enantioselective catalysts?
A3: Researchers have successfully synthesized chiral monoaza-15-crown-5 type macrocycles by incorporating Methyl 4,6-O-benzylidene-α-D-galactopyranoside into their structure. [] These macrocycles function as efficient catalysts in asymmetric Michael reactions, facilitating the formation of chiral adducts with high enantioselectivities. For instance, reactions using these catalysts have been employed to synthesize chiral cyclopropane derivatives with impressive enantiomeric excesses. []
Q4: Are there any studies investigating the impact of structural modifications on the catalytic activity of Methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives?
A4: While the provided research excerpts don't delve into specific structure-activity relationship (SAR) studies for Methyl 4,6-O-benzylidene-α-D-galactopyranoside, research on its derivatives highlights the influence of substituents on catalytic performance. For example, in Michael additions using α-D-galactoside-based crown ether catalysts, the substituents on the chalcone substrate significantly impacted the reaction outcome. [] This observation underscores the importance of systematic SAR studies to optimize catalyst design.
Q5: What analytical techniques are commonly used to characterize and study Methyl 4,6-O-benzylidene-α-D-galactopyranoside and its derivatives?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D NMR, plays a crucial role in structural elucidation and confirmation of Methyl 4,6-O-benzylidene-α-D-galactopyranoside and its derivatives. [] These techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Additionally, researchers often employ chromatographic methods like column chromatography for separating and purifying reaction products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3266497.png)
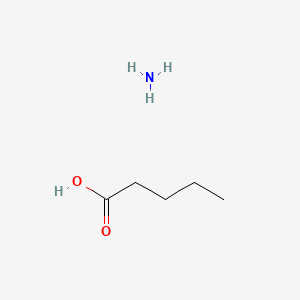




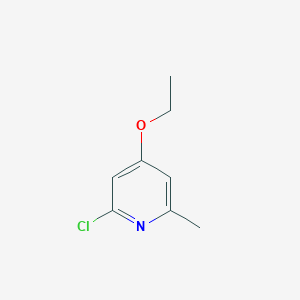
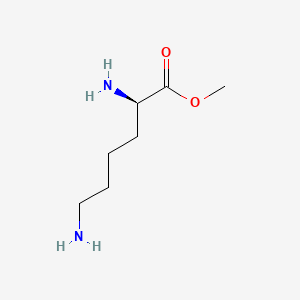
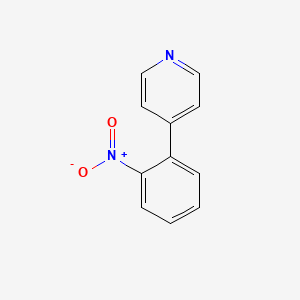

![N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide](/img/structure/B3266574.png)
